N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide often focuses on their interactions with specific receptors. For instance, a study analyzed the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, employing conformational analysis and three-dimensional quantitative structure-activity relationship (3D-QSAR) models. This type of research is crucial for understanding how such compounds can modulate receptor activities, which is vital for drug development (Shim et al., 2002).
Synthesis and Structure-Activity Relationships
Another important area of research is the synthesis and exploration of structure-activity relationships of compounds within this class. Studies often aim to enhance specific biological activities or reduce side effects. For example, research into acetylcholinesterase inhibitors has led to the development of compounds with potent anti-acetylcholinesterase activity, essential for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Auxiliary Part of Ligand Mediated Coordination Chemistry
The compound's variants are also studied in the context of coordination chemistry. For instance, a study explored how different substituents on ligands like piperidine affect the coordination chemistry of copper(II) with bromide as a counter anion. Such research is fundamental in understanding the compound's role in complex chemical systems, potentially leading to novel applications in catalysis or material science (Majumder et al., 2016).
Neurokinin Receptor Antagonism
Research into derivatives of this compound class has also extended into neurokinin receptor antagonism. Such compounds show promise in clinical applications for conditions like depression and emesis. The study of their water-soluble forms is particularly relevant for creating medications that are both effective and easy to administer (Harrison et al., 2001).
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-17-6-8-20(15-21(17)26)28-25(32)24(31)27-16-23(30-11-4-3-5-12-30)18-7-9-22-19(14-18)10-13-29(22)2/h6-9,14-15,23H,3-5,10-13,16H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDMUVHWECNQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.